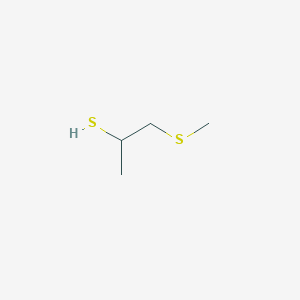
4-(2-Bromoethyl)-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It features a benzene ring substituted with a bromoethyl group and a fluorine atom, along with a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile.
Bromination: The 3-fluorobenzonitrile undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This step introduces the bromoethyl group at the desired position on the benzene ring.
Reaction Conditions: The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are often performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Applications De Recherche Scientifique
4-(2-Bromoethyl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)-3-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The fluorine atom and nitrile group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromoethyl)benzonitrile: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
3-Fluorobenzonitrile: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-3-fluorobenzonitrile: Similar structure but without the ethyl group, leading to different reactivity and applications.
Uniqueness
4-(2-Bromoethyl)-3-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H7BrFN |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5H,3-4H2 |
Clé InChI |
NUCIYAYJNINQOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





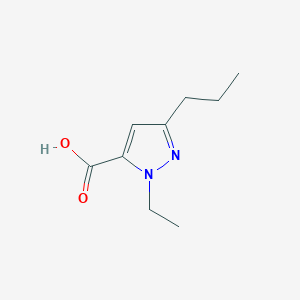
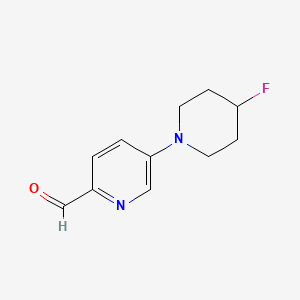
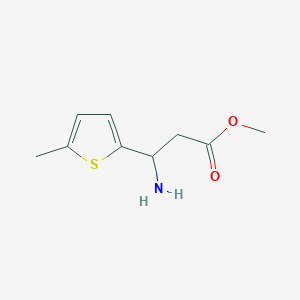

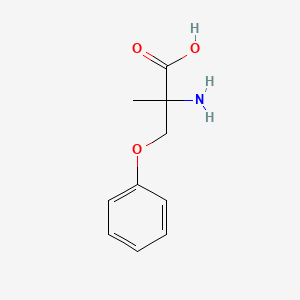
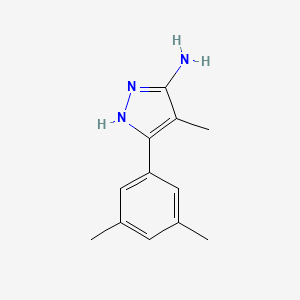

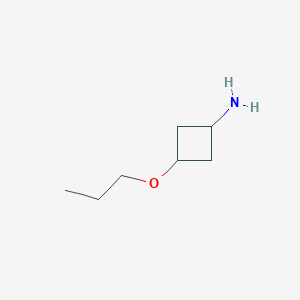
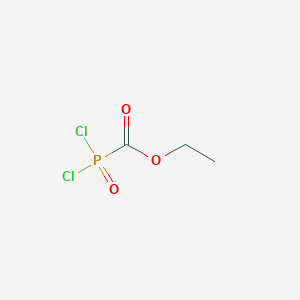
![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
